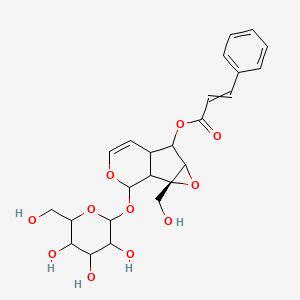
6'-Cinnamoylcatalpol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Cinnamoylcatalpol typically involves the extraction from the roots and rhizomes of Picrorhiza scrophulariiflora. The extraction process includes the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The compound can also be synthesized through chemical reactions involving the esterification of catalpol with cinnamic acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production of 6’-Cinnamoylcatalpol involves large-scale extraction from Picrorhiza scrophulariiflora using advanced extraction techniques such as supercritical fluid extraction or pressurized liquid extraction. These methods ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6’-Cinnamoylcatalpol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The cinnamoyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various cinnamoyl derivatives and modified iridoid glycosides, which have been studied for their enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
6’-Cinnamoylcatalpol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of iridoid glycosides and their chemical properties.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: 6’-Cinnamoylcatalpol is investigated for its potential therapeutic effects in treating liver diseases, asthma, and inflammation. .
Wirkmechanismus
The mechanism of action of 6’-Cinnamoylcatalpol involves the modulation of various molecular targets and pathways. It downregulates the expression of pSTAT6 and GATA3, which are involved in inflammatory responses. The compound also increases the serum levels of interferon-gamma (IFN-γ), which plays a crucial role in immune regulation .
Vergleich Mit ähnlichen Verbindungen
6’-Cinnamoylcatalpol is unique due to its specific structure and biological activities. Similar compounds include:
Picroside II: Another iridoid glycoside found in with similar hepatoprotective properties.
Specioside: An iridoid glycoside with anti-inflammatory and antioxidant activities.
Verminoside: Known for its antimicrobial and anti-inflammatory properties.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Eigenschaften
Molekularformel |
C24H28O11 |
|---|---|
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H28O11/c25-10-14-17(28)18(29)19(30)23(32-14)34-22-16-13(8-9-31-22)20(21-24(16,11-26)35-21)33-15(27)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25-26,28-30H,10-11H2/t13?,14?,16?,17?,18?,19?,20?,21?,22?,23?,24-/m1/s1 |
InChI-Schlüssel |
BSYHSWKTXMTFNF-SDGYSJJBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3[C@@]4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















